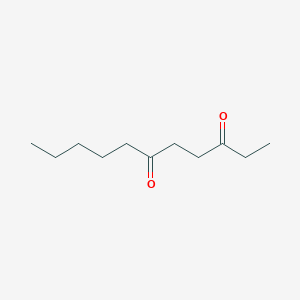
Undecane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane-3,6-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups located at the 3rd and 6th positions of the undecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecane-3,6-dione can be synthesized through several methods. One common approach involves the oxidation of undecane using strong oxidizing agents. Another method includes the reaction of 1,4-diketones with appropriate reagents to form the desired diketone structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes that allow for efficient and scalable synthesis. These methods utilize advanced reactors and optimized reaction conditions to produce large quantities of the compound with minimal waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Undecane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted diketone derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Undecane-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism by which undecane-3,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: Known for its unique cage-like structure and potential medicinal applications.
Spiro[5.5]undecane derivatives: These compounds exhibit interesting stereochemistry and are studied for their potential biological activities.
Uniqueness
Unlike some of its more complex counterparts, it offers a simpler framework that can be easily modified for various purposes .
Eigenschaften
CAS-Nummer |
39557-22-7 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
undecane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
KWHQQLQVDJMZTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


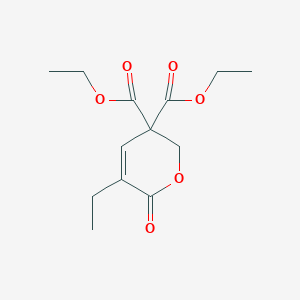

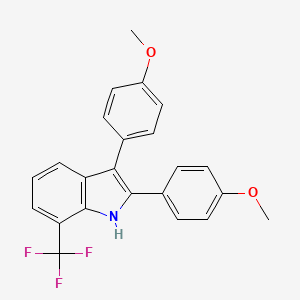
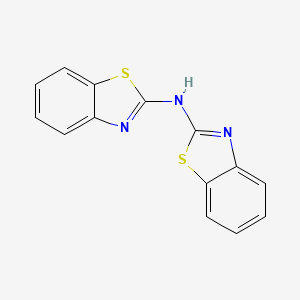
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
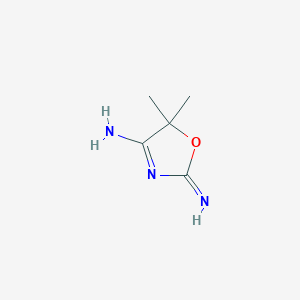
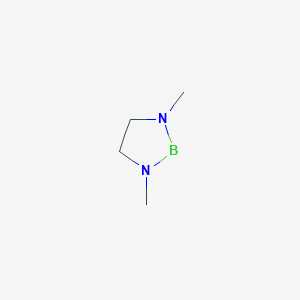
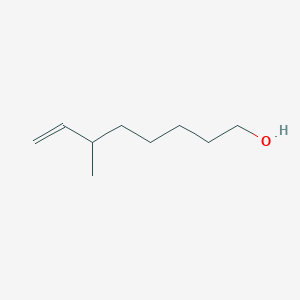
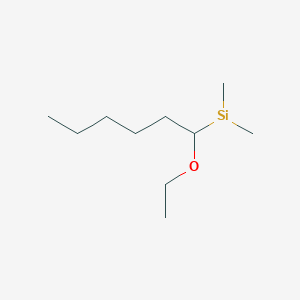

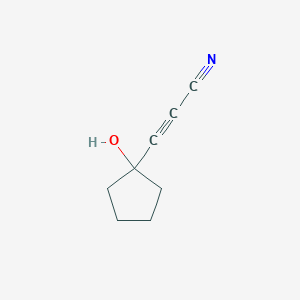

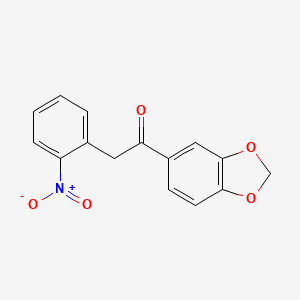
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
